molecular formula C9H11NO B3049692 Propiophenone oxime CAS No. 2157-50-8

Propiophenone oxime

Cat. No. B3049692
CAS RN: 2157-50-8
M. Wt: 149.19 g/mol
InChI Key: MDLJMYBJBOYUNJ-KTKRTIGZSA-N
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Description

Propiophenone oxime is a chemical compound that is part of a larger family of compounds known as oximes . Oximes are organic compounds that belong to the imines, with a general formula RR’C=N−OH, where R is an organic side-chain . Propiophenone oxime is a derivative of propiophenone , which is a colorless, sweet-smelling liquid that is insoluble in water, but miscible with organic solvents .


Synthesis Analysis

The synthesis of propiophenone oxime involves the condensation of propiophenone with hydroxylamine . This reaction is typically carried out in a three-necked, round-bottomed flask, and involves the use of a reflux condenser, a liquid-sealed mechanical stirrer, and two gas delivery tubes . The process takes about four hours for the addition of methyl nitrite, and the reaction mixture is allowed to stand for several hours (preferably overnight) before it is extracted repeatedly with sodium hydroxide solution .


Molecular Structure Analysis

The molecular structure of propiophenone oxime is represented by the formula C12H19NOSi . Its molecular weight is 221.3709 . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

Oximes, including propiophenone oxime, are usually generated by the reaction of hydroxylamine with aldehydes or ketones . They are resistant to hydrolysis in aqueous solution . The reduction of oximes by sodium metal, sodium amalgam, hydrogenation, or reaction with hydride reagents produces amines .


Physical And Chemical Properties Analysis

Propiophenone oxime has a molecular weight of 221.3709 . It is part of the oxime family of compounds, which are usually colorless crystals or thick liquids and are poorly soluble in water .

Scientific Research Applications

Cyclocondensation Applications

Propiophenone oxime derivatives exhibit significant potential in cyclocondensation reactions. For instance, (E)-β-(Chloroacetylamino)propiophenone oximes, when reacted with alkali, form 3,11-diphenyl-1,9-dioxa-2,6,10,14-tetraazacyclohexadeca-2,10-diene-7,15-diones. Such cyclocondensations open pathways for creating complex molecular structures useful in various chemical applications (Gnichtel, Wahner, & Hirte, 1984).

Biological and QSAR Studies

Propiophenone oxime derivatives have been synthesized and analyzed for their biological activity against Sphaerotheca fuliginea, a plant pathogen. Quantitative Structure-Activity Relationship (QSAR) studies on these compounds have led to the development of lead compounds with inhibitory activity, demonstrating their potential in agricultural applications (Chen et al., 2009).

Catalytic Activity in Deoxygenation

Propiophenone oxime has been used in research focusing on the catalytic deoxygenation of ketoximes to ketimines. For instance, under certain conditions, the deoxygenation of propiophenone oxime using Ru3(CO)12 catalyst resulted in the formation of ethyl phenyl ketimine in high yield. This demonstrates its utility in selective synthesis processes (Akazome, Tsuji, & Watanabe, 1990).

Insect Growth Regulation

Studies have shown that oxime ethers containing propiophenone structures exhibit significant insect growth regulating activities. These compounds were found to be more effective than some existing agents against larvae of certain insect species, highlighting their potential in pest control applications (Ohsumi et al., 1985).

Applications in Organic Synthesis

Propiophenone oxime and its derivatives have been utilized in various organic synthesis processes. For example, asymmetric α-sulfonyl- and α-phosphoryl-oxylation of ketones using propiophenone derivatives mediated by chiral hypervalent iodine(III) compounds are reported, indicating their utility in synthesizing optically active compounds (Levitre et al., 2017).

Role in Nerve Agent Detoxification

Research into the management of organophosphorus poisoning has explored the use of oxime compounds, including propiophenone oxime derivatives. These studies highlight their potential use in counteracting the effects of nerve agents and pesticides (Elsinghorst, Worek, Thiermann, & Wille, 2013).

Safety And Hazards

Propiophenone oxime, like other chemical compounds, should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

(NZ)-N-(1-phenylpropylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLJMYBJBOYUNJ-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/O)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propiophenone oxime

CAS RN

2157-50-8
Record name Propiophenone oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
L Chen, Y Huang, W Xie, J Cao, C Ni… - Chinese Journal of …, 2009 - Wiley Online Library
… In this paper, synthesis, QSAR study and design of propiophenone oxime derivatives whose chemical structures are different from the 9 commercial fungicides will be introduced. Their …
Number of citations: 4 onlinelibrary.wiley.com
EJ Corey, JE Richman - Journal of the American Chemical …, 1970 - ACS Publications
Also, the deoximation of acetoximes of conjugated enones and aryl alkyl ketones occurs much more readily than that of nonconjugated ketones. The reductive cleavage of the …
Number of citations: 99 pubs.acs.org
S Nigam, MM Patel, A Ray - Journal of Physics and Chemistry of Solids, 2000 - Elsevier
… Propiophenone oxime, and its thiosemicarbazone and semicarbazone derivatives have therefore been subjected to normal coordinate treatment employing Wilson's GF matrix method […
Number of citations: 30 www.sciencedirect.com
KN CAMPBELL, BK CAMPBELL… - The Journal of …, 1943 - ACS Publications
… of phenylmagnesium bromide on propiophenone oxime, but he did … When propiophenone oxime was treated with … , a large amount of propiophenone oxime was recovered, and some of …
Number of citations: 46 pubs.acs.org
T MATSUMOTO, T NISHIDA… - The Journal of Organic …, 1962 - ACS Publications
… These authors obtainedpropionanilide by treatment of propiophenone oxime with tosyl chloride in pyridine. However, acetophenone oxime tosylate has been obtained without …
Number of citations: 14 pubs.acs.org
DR Smith, M Maienthal, J Tipton - The Journal of Organic …, 1952 - ACS Publications
… Acetophenone oxime and propiophenone oxime were prepared … purified by recrystallization from hot water,and propiophenone oxime was … Reduction of propiophenone oxime. This was …
Number of citations: 67 pubs.acs.org
KN Campbell, JF McKENNA - The Journal of Organic Chemistry, 1939 - ACS Publications
… He reported6® that propiophenone oxime reacted with phenylmagnesium bromide to give a … According to Hoch, propiophenone oxime and ethylmagnesium bromide yielded solely an …
Number of citations: 40 pubs.acs.org
JN DAVISSON - 1971 - search.proquest.com
… 3-Dim ethylam inopropiophenone oxime was prepared by the known method. The homolog, ^-dim ethylam inobutyrophenone oxime, was synthesized by am od ification of the reported …
Number of citations: 3 search.proquest.com
L Balcerzak, AK Surowiak, K Groborz, S Stróżak… - Toxicology, 2023 - Elsevier
… The highest value of SOSIF was ascribed to propiophenone oxime O-ethyl ether at a concentration of 5·10 -3 mg/mL with activation of S9 (1.90 ( ± 0.04)) and without S9 (1.71 ( ± 0.18)). …
Number of citations: 1 www.sciencedirect.com
L Balcerzak, A Trusz, K Piekarska, DJ Strub - 2023 - researchsquare.com
… The highest value of this coe cient (347,056) was obtained for m-tolualdehyde oxime O-methyl ether, and the lowest value of 6,480 for propiophenone oxime O-ethyl ether. …
Number of citations: 0 www.researchsquare.com

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